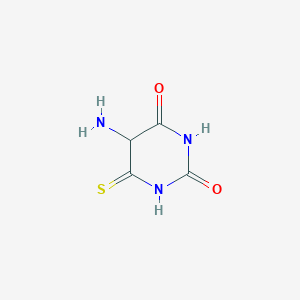

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEFFZBZEHLUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404586 | |

| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-17-0 | |

| Record name | 34771-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a prominent member of the aminothiouracil family, stands as a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural architecture, featuring a pyrimidine core embellished with both a nucleophilic amino group and a reactive thione moiety, imparts a rich chemical reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this molecule, consolidating current knowledge on its synthesis, characterization, chemical behavior, and burgeoning applications in drug discovery. Particular emphasis is placed on its role as a precursor for novel therapeutic agents, including enzyme inhibitors with potential applications in oncology and infectious diseases. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this intriguing molecule.

Introduction: The Chemical and Biological Significance of this compound

This compound, systematically named 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione , is a heterocyclic compound built upon a dihydropyrimidine framework.[1] The strategic placement of an amino group at the C5 position and a thione group at the C6 position creates a molecule with a unique electronic landscape and diverse reactive capabilities. This distinct combination of functional groups is central to its utility as a versatile building block in the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right.[1]

The pyrimidine ring is a cornerstone of numerous biologically vital molecules, including nucleobases, vitamins, and a plethora of synthetic drugs. The introduction of amino and thioxo substituents dramatically influences the molecule's properties, enhancing its potential for diverse biological interactions.[1][2] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antioxidant, and antitumor effects.[1] A key area of investigation is its potential as an enzyme inhibitor, with studies suggesting activity against targets such as dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] This positions the molecule as a promising scaffold for the development of novel antibacterial and antiparasitic drugs.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione |

| CAS Number | 34771-17-0 |

| Molecular Formula | C₄H₅N₃O₂S |

| Molecular Weight | 159.17 g/mol |

| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N |

Synthesis and Characterization: Pathways to the Core Scaffold

General Synthetic Strategies

One of the most prevalent methods for the synthesis of thioxopyrimidines is the multicomponent Biginelli-like reaction. This typically involves the condensation of an active methylene compound, an aldehyde, and thiourea. For the target molecule, a plausible synthetic route would involve the reaction of an aminomalonic acid derivative with thiourea.

Another established approach is the derivatization of pre-existing pyrimidine rings. For instance, the synthesis of 5-aminouracil derivatives often starts with the nitration of uracil at the 5-position, followed by reduction of the nitro group to an amino group. Subsequent thionation at the 6-position could then yield the desired product.

A review of synthetic methods for related aminouracils and aminothiouracils highlights several viable pathways:

-

Condensation Reactions: A common approach involves the condensation of thiobarbituric acid with appropriate amines or aldehydes under acidic or basic conditions.[3]

-

One-Pot Synthesis: Modern synthetic efforts often focus on efficient one-pot procedures that combine multiple reactants in a single vessel, which can improve yield and reduce reaction time.[3]

The following diagram illustrates a generalized synthetic workflow for related aminothiouracil derivatives.

Figure 1: Generalized workflow for the synthesis of aminothiouracils.

Postulated Experimental Protocol

Based on the synthesis of structurally similar compounds, a potential experimental protocol for the synthesis of this compound is outlined below. It is crucial to note that this is a hypothetical protocol and requires experimental validation.

Protocol 1: Synthesis via Condensation

-

Reaction Setup: To a solution of aminocyanoacetamide (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and thiourea (1 equivalent).

-

Reaction Conditions: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include exchangeable protons for the NH groups of the pyrimidine ring and the amino group, as well as a signal for the CH proton at the 5-position.

-

¹³C NMR: Signals corresponding to the carbonyl carbons (C2 and C4), the thione carbon (C6), and the carbon bearing the amino group (C5) would be anticipated.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino and amide groups, C=O stretching of the carbonyl groups, and the C=S stretching of the thione group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol ).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by its key functional groups: the nucleophilic amino group, the electrophilic carbonyl carbons, and the versatile thione group.

Reactions at the Amino Group

The amino group at the C5 position is a potent nucleophile and can readily participate in various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are valuable intermediates for the synthesis of more complex heterocyclic systems.

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the amino group.

Reactions Involving the Thione Group

The thione group exhibits diverse reactivity:

-

Thiol-Thione Tautomerism: The molecule can exist in equilibrium with its thiol tautomer, 5-amino-6-mercaptopyrimidine-2,4(1H,3H)-dione. This equilibrium is influenced by the solvent and pH.

-

S-Alkylation: The sulfur atom in the thiol form is a strong nucleophile and can be readily alkylated with alkyl halides to form S-alkyl derivatives.

-

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone, which can alter the biological activity of the molecule.

-

Desulfurization: Treatment with reagents like Raney nickel can replace the sulfur atom with a hydrogen atom.

Ring Formation and Condensation Reactions

The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent ring nitrogen or the thione group can participate in cyclocondensation reactions with various electrophiles to form bicyclic and tricyclic compounds with potential therapeutic applications.

Figure 2: Key reaction pathways for the core molecule.

Applications in Drug Discovery and Development

The structural features of this compound make it a privileged scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications.

Enzyme Inhibition

-

Dihydrofolate Reductase (DHFR) Inhibition: As previously mentioned, this class of compounds has been explored as potential inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[1] Inhibition of DHFR disrupts cellular replication and is a validated strategy for antimicrobial and anticancer therapies.

-

d-Dopachrome Tautomerase (MIF2) Inhibition: A derivative of this scaffold, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a cytokine implicated in cancer. This inhibitor demonstrated an IC₅₀ of 1.0 µM for MIF2 tautomerase activity and suppressed the proliferation of non-small cell lung cancer cells. Mechanistic studies revealed that this inhibition leads to cell cycle arrest via the deactivation of the mitogen-activated protein kinase (MAPK) pathway.

-

Poly (ADP-ribose) Polymerase (PARP-1) Inhibition: Certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of PARP-1, an enzyme involved in DNA repair. PARP-1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.

Antimicrobial and Antitumor Activity

Beyond specific enzyme inhibition, derivatives of this compound have demonstrated broader antimicrobial and antitumor activities.[1] The pyrimidine core is a known pharmacophore in many clinically used antimicrobial and anticancer drugs, and the amino and thioxo groups provide opportunities for further chemical modifications to optimize potency and selectivity.

Scaffold for Combinatorial Chemistry

The reactive handles on the core molecule make it an ideal starting point for the generation of compound libraries through combinatorial chemistry.[1] By systematically modifying the amino and thione groups, and by using the core as a template for the synthesis of fused ring systems, a vast chemical space can be explored to identify novel drug candidates with diverse biological activities.

Figure 3: Overview of the therapeutic applications of the core scaffold.

Conclusion and Future Directions

This compound is a molecule of considerable interest to the medicinal chemistry community. Its straightforward, albeit not yet fully detailed, synthesis and its versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the realm of enzyme inhibition, underscore its potential as a privileged scaffold in drug discovery.

Future research should focus on several key areas:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential for making this compound and its derivatives more accessible to the research community.

-

Comprehensive characterization: Detailed spectroscopic and crystallographic data will provide a solid foundation for understanding its structure and reactivity.

-

Exploration of its full biological potential: Systematic screening of the core molecule and its derivatives against a broader range of biological targets is warranted.

-

Structure-activity relationship (SAR) studies: A deeper understanding of how structural modifications influence biological activity will guide the rational design of more potent and selective drug candidates.

References

-

El-Agrody, A. M., Ali, F. M., Eid, F. A., El-Nassag, M. A. A., El-Sherbeny, G., & Bedair, A. H. (2006). Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4), 839-853. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-25. [Link]

-

Taylor & Francis Online. (2006). Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(4). [Link]

-

Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 7(7). [Link]

-

ResearchGate. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]

-

ResearchGate. (2025, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity. [Link]

-

Semantic Scholar. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]

-

ResearchGate. (2025, August 9). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst. [Link]

- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

-

Semantic Scholar. (n.d.). Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems. [Link]

-

ResearchGate. (2025, August 10). Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. [Link]

-

National Center for Biotechnology Information. (2023, June 29). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. [Link]

-

bioRxiv. (2022, September 17). Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

- Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.

-

ResearchGate. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-dione 3.5-hydrate. [Link]

-

PubMed. (n.d.). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. [Link]

- Google Patents. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

-

PubMed. (2009). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. [Link]

Sources

- 1. 5,6-Diamino-1,3-benzodithiole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-dione 3.5-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 34771-17-0): A Versatile Scaffold in Medicinal Chemistry

Foreword: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil, has emerged as a compound of significant interest. Its unique structural features, including the presence of both an amino group and a thioxo group, impart a rich chemical reactivity and a diverse pharmacological profile. This guide provides an in-depth technical exploration of this molecule, from its fundamental properties and synthesis to its burgeoning applications in medicinal chemistry, with a particular focus on its anticancer, antioxidant, and antimicrobial activities. We will delve into the mechanistic underpinnings of its biological effects and provide validated experimental protocols to empower researchers in their quest for novel therapeutics.

Section 1: Foundational Chemistry and Physicochemical Profile

This compound is a heterocyclic compound characterized by a pyrimidine ring system with key functional groups that dictate its chemical behavior and biological interactions.[1]

Structural and Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing aspects from solubility and formulation to target engagement.

| Property | Value | Source |

| CAS Number | 34771-17-0 | [1] |

| Molecular Formula | C₄H₅N₃O₂S | [1] |

| Molecular Weight | 159.17 g/mol | [1] |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |

| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N | [1] |

| InChI Key | VPEFFZBZEHLUKT-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Characterization: A Practical Approach

The synthesis of this compound and its derivatives is a critical aspect of its study and application. Several synthetic routes have been developed, often involving condensation reactions.[1]

General Synthesis Strategy

A common and efficient method for the synthesis of the 5-amino-6-thiouracil core involves the condensation of a suitable active methylene compound with thiourea in the presence of a base. Further modifications can be introduced to the core structure to generate a library of derivatives with diverse biological activities. One-pot synthesis methods have also been reported, which offer improved yields and reduced reaction times by combining multiple reactants in a single vessel.[1]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for 5-amino-6-thiouracil derivatives, showcasing the versatility of this scaffold for chemical modification.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a 5-amino-6-thiouracil derivative

This protocol describes a representative synthesis of a 5-aminouracil derivative, which can be adapted for the synthesis of the title compound. The reaction of 5-aminouracil with 3-methoxyphenyl isothiocyanate in refluxing methanol yields 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea.[2]

Materials:

-

5-aminouracil

-

3-methoxyphenyl isothiocyanate

-

Methanol (refluxing)

-

Doxorubicin (for comparison in biological assays)

Procedure:

-

Dissolve 5-aminouracil in methanol in a round-bottom flask equipped with a reflux condenser.

-

Add 3-methoxyphenyl isothiocyanate to the solution.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold methanol and dry under vacuum.

Spectroscopic Characterization

The structural elucidation of synthesized compounds is unequivocally established through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O, C=S, N-H, and C-N bonds, which are characteristic of the thiouracil ring.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.[4]

Section 3: The Pharmacological Landscape: A Multifaceted Molecule

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the potential of thiouracil derivatives as anticancer agents.[1][2] Their mechanism of action is often multifaceted, involving the induction of cell cycle arrest and apoptosis.

3.1.1. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 5-amino-6-thiouracil have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells. Furthermore, these compounds can interfere with the cell cycle, arresting its progression at specific checkpoints, thereby preventing cancer cell proliferation.[6] For instance, some 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle in different cancer cell lines.[6] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK2A.[6]

The following diagram illustrates the potential signaling pathways affected by 5-amino-6-thiouracil derivatives in cancer cells.

Caption: Putative anticancer mechanism of 5-amino-6-thiouracil derivatives.

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[7][8][9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

96-well plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compound (this compound)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.[7]

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated and vehicle controls.

-

After the incubation period, add 10 µL of the MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[7]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: Scavenging Free Radicals

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.[1] Derivatives of 5-amino-6-thiouracil have been studied for their antioxidant properties.[1]

3.2.1. Mechanism of Action: Hydrogen Atom Donation

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

3.2.2. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[11][12]

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compound

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

Procedure:

-

Prepare a stock solution of the test compound in methanol or ethanol.

-

Prepare a series of dilutions of the test compound.

-

In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution to each dilution of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[11]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiouracil derivatives have shown promise as potential antibacterial and antifungal agents.[1]

3.3.1. Mechanism of Action: Targeting Essential Bacterial Processes

The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that these compounds may interfere with essential bacterial enzymes or cellular processes, leading to the inhibition of growth or cell death. Some thiouracil derivatives have been shown to inhibit bacterial SecA, an essential component of the protein translocation machinery.[13]

3.3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound

-

Standard antibiotic (e.g., ciprofloxacin for bacteria)

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.[14]

-

Inoculate each well with a standardized suspension of the microorganism.[14]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[14]

-

Visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14]

Section 4: Future Perspectives and Concluding Remarks

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its rich chemistry allows for the generation of diverse libraries of derivatives, while its multifaceted biological profile offers potential applications in oncology, infectious diseases, and conditions associated with oxidative stress.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this class of compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The continued exploration of this unique heterocyclic core holds significant promise for the future of drug discovery.

References

A comprehensive list of references cited in this guide can be found below, providing access to the primary literature for further in-depth study.

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

- Fatahala SS, Sayed AI, Mahgoub S, Taha H, El-Sayed MIK, El-Shehry MF, Awad SM, Abd El-Hameed RH. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Pharmaceuticals (Basel). 2021 Nov 12;14(11):1153. doi: 10.3390/ph14111153. PMID: 34832935; PMCID: PMC8622158.

- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(4):839-847.

-

Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scirp.org. Available from: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. The Korean Journal of Clinical Microbiology. 2007;10(1):49-53.

- Li G, et al. Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Ann Rev Resear. 2020; 5(2): 555659. DOI: 10.19080/ARR.2020.05.555659.

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available from: [Link]

-

Propylthiouracil. Wikipedia. Available from: [Link]

- Shalaby MA, Fahim AM, Rizk SA. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Adv. 2023 May 15;13(22):14959-14972. doi: 10.1039/d3ra02359a. PMID: 37249454; PMCID: PMC10186718.

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available from: [Link]

-

(PDF) DPPH Radical Scavenging Assay. ResearchGate. Available from: [Link]

- Taliou C, Zervou M, Dimopoulou A, et al. Propylthiouracil (PTU). In: StatPearls.

- Visser TJ, van Overmeeren E, Fekkes D, Docter R, Hennemann G. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Biochim Biophys Acta. 1979 Dec 14;588(2):202-9. doi: 10.1016/0304-4165(79)90234-5. PMID: 518928.

-

-

Antimicrobial susceptibility testing: Broth dilution method. YouTube. Available from: [Link]

-

- Peeters R, De Smet B, Evens L, et al. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Endocrinology. 2014;155(2):646-656. doi:10.1210/en.2013-1698

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

-

Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... ResearchGate. Available from: [Link]

- compared using 13C nmr spectroscopy.

- Wolff DJ, Datto MB, Samatov TR. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Arch Biochem Biophys. 2002 Oct 1;406(1):123-32. doi: 10.1016/s0003-9861(02)00512-x. PMID: 12392718.

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available from: [Link]

- Al-Omary FA, El-Brollosy NR, El-Sayed MA, et al. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Adv. 2024;14(1):1-35. Published 2024 Jan 2. doi:10.1039/d3ra07963e

-

Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. ResearchGate. Available from: [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. Available from: [Link]

-

Rationally designed peptide induces apoptosis and cell cycle modulation in resistant melanoma. ResearchGate. Available from: [Link]

-

5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione. PubChem. Available from: [Link]

-

Direct Synthesis, Characterization and Theoretical Studies of N‐(6‐Amino‐1,3‐dimethyl‐2,4‐dioxo‐1,2,3,4‐tetrahydropyrimidin‐5‐yl)benzamide Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Buy this compound | 34771-17-0 [smolecule.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

"5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione" molecular weight

An In-Depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Characterized by a pyrimidine core functionalized with both an amino and a thione group, this molecule possesses a unique electronic and structural profile that makes it a valuable scaffold for chemical synthesis.[1] Its molecular weight is approximately 159.17 g/mol .[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, key chemical reactions, and its established and potential applications as a biologically active agent. We will explore its role as an enzyme inhibitor and a versatile precursor for generating diverse molecular libraries, providing researchers and drug development professionals with a foundational understanding of its utility and potential.[1]

Physicochemical Properties and Molecular Identification

The foundational characteristics of a compound are critical for its application in research and development. The properties of this compound are summarized below. The presence of a thione group (C=S) and an amino group (-NH2) on the dihydropyrimidine ring are the primary drivers of its chemical reactivity and biological potential.[1]

| Property | Value | Source |

| Molecular Weight | 159.17 g/mol | [1] |

| Molecular Formula | C4H5N3O2S | [1] |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |

| CAS Number | 34771-17-0 | [1][2][3] |

| Synonyms | 5-amino-4-thio-barbituric acid | [2][3] |

| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N | [1] |

| InChI Key | VPEFFZBZEHLUKT-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is central to its exploration as a pharmaceutical scaffold. The methodologies employed are designed to be efficient and adaptable for creating diverse chemical libraries.

Synthetic Pathways

The primary route for synthesizing this pyrimidine derivative involves condensation reactions. A common and established method is the condensation of thiobarbituric acid with suitable amines or aldehydes under controlled acidic or basic conditions.[1]

To enhance efficiency, modern synthetic chemistry has moved towards more streamlined processes. Recent studies have highlighted the development of one-pot synthesis methods, which combine multiple reaction steps into a single vessel. This approach significantly improves the overall yield, reduces reaction time, and minimizes waste, making it a preferred strategy in drug discovery settings.[1]

Caption: The compound as a versatile scaffold for creating derivative libraries.

Applications in Drug Development and Life Sciences

The unique structure of this compound has led to its investigation across several therapeutic areas. Its derivatives have shown promising biological activities.

| Biological Activity | Description | Potential Application |

| Enzyme Inhibition | Studies suggest inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. [1] | Antibacterial and antiparasitic drugs. [1] |

| Antimicrobial | Derivatives have demonstrated antibacterial properties against various strains. [1] | Development of new antibiotics to combat resistant bacteria. |

| Antitumor | Some derivatives have been shown to inhibit the proliferation of cancer cells in vitro. [1] | Anticancer agent development. |

| Antioxidant | The compound has been studied for its ability to scavenge free radicals. [1] | Protection against oxidative stress-related diseases. |

Experimental Protocols and Methodologies

To translate theoretical knowledge into practice, robust and reproducible experimental workflows are essential. The following sections outline a generalized synthesis protocol and a standard workflow for evaluating biological activity.

Protocol: General One-Pot Synthesis

This protocol describes a generalized, self-validating one-pot synthesis. The causality behind each step is explained to ensure scientific integrity.

Objective: To synthesize this compound with high efficiency.

Materials:

-

Thiobarbituric acid

-

Ammonium acetate (or other amine source)

-

Glacial acetic acid (catalyst and solvent)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiobarbituric acid (1 equivalent) and ammonium acetate (1.5 equivalents).

-

Rationale: Using a slight excess of the amine source ensures the reaction goes to completion.

-

-

Solvent/Catalyst Addition: Add glacial acetic acid as the solvent. The acidic environment catalyzes the condensation reaction.

-

Reflux: Heat the mixture to reflux (approximately 118°C) with vigorous stirring for 2-4 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

-

Rationale: The product is less soluble in the cooled solvent mixture, allowing for its isolation.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and solvent residues.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

-

Rationale: This final step is a self-validating measure to ensure the synthesized compound is the correct structure and of sufficient purity for subsequent biological testing.

-

Workflow: Investigating Biological Activity

This workflow illustrates a logical and self-validating process for screening the compound and its derivatives for potential therapeutic activity.

Caption: A validated workflow from compound synthesis to lead optimization.

This workflow is inherently self-validating. Computational predictions from molecular docking are treated as hypotheses that must be confirmed experimentally through in vitro enzyme and cell-based assays. [1]This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Safety, Handling, and Storage

While detailed toxicological properties have not been fully investigated, standard laboratory precautions should be observed when handling this compound and its derivatives. [4]

| Aspect | Guideline | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety glasses, lab coat, and chemical-resistant gloves. | To prevent accidental contact with eyes and skin. [4][5] |

| Handling | Avoid breathing dust. Use in a well-ventilated area or fume hood. | Inhalation may cause respiratory irritation. [5] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. | To prevent degradation and ensure chemical stability. [5] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | To prevent potentially hazardous chemical reactions. [4][5] |

| First Aid (Eyes/Skin) | In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. | To mitigate potential irritation. [5]|

Conclusion and Future Outlook

This compound, with a molecular weight of 159.17 g/mol , is more than just a chemical compound; it is a gateway to a vast chemical space with significant therapeutic potential. [1]Its value as a versatile scaffold, coupled with the reported biological activities of its derivatives, positions it as a molecule of high interest for researchers in drug discovery. [1] Future research should focus on expanding the library of its derivatives through combinatorial synthesis and screening them against a wider array of biological targets. Advanced computational studies could further refine lead compounds, while comprehensive toxicological evaluations will be necessary for any derivatives advancing toward clinical consideration. The continued exploration of this pyrimidine core promises to yield novel candidates for addressing unmet medical needs.

References

-

5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione - PubChem. [Link]

-

Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine - PrepChem.com. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

-

5-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) - NIH. [Link]

-

6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570 - PubChem. [Link]

-

Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. [Link]

-

MSDS of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. [Link]

-

Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem - NIH. [Link]

Sources

A Technical Guide to the Synthesis Precursors of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Executive Summary

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-6-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrimidine core with key functional groups, serves as a valuable scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this molecule have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1][2] This technical guide provides an in-depth analysis of the primary synthetic precursors and methodologies for obtaining this target compound. We will explore two robust and field-proven strategies: the modification of a pre-formed pyrimidine ring via nitrosation and subsequent reduction, and the de novo construction of the ring through cyclocondensation reactions. This document is intended for researchers, chemists, and professionals in drug development, offering both the theoretical basis and practical, step-by-step protocols for these synthetic pathways.

Introduction to this compound

The target molecule is a uracil analog characterized by an amino group at the C5 position and a thioxo group at the C6 position. This unique arrangement of functional groups imparts distinct chemical reactivity and potential for biological interaction, making it a compelling starting point for synthetic campaigns.

-

IUPAC Name: 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione[1]

-

CAS Number: 34771-17-0

-

Molecular Formula: C₄H₅N₃O₂S[1]

-

Molecular Weight: 159.17 g/mol [1]

The significance of this compound lies in its utility as a precursor for more complex heterocyclic systems.[2] The amino and thione moieties offer reactive handles for further functionalization, enabling the synthesis of diverse chemical libraries for screening against various biological targets, including enzymes like dihydrofolate reductase (DHFR).[1]

Core Synthetic Strategies and Key Precursors

The synthesis of 5-amino-6-thiouracil can be approached from two distinct perspectives: functional group introduction onto a pre-existing pyrimidine scaffold or the construction of the heterocyclic ring from acyclic precursors.

Strategy 1: Functionalization of a Thiobarbituric Acid Core

This well-established, two-step methodology leverages a commercially available and cost-effective precursor, Thiobarbituric Acid. The core logic is to first introduce a nitrogen-containing functional group at the activated C5 position, which is then converted to the desired primary amine.

Causality Behind Experimental Choices: The C5 position of the thiobarbituric acid ring is flanked by two carbonyl groups, making the C5 proton acidic and the position susceptible to electrophilic substitution. The chosen method, nitrosation via nitrous acid (generated in situ from sodium nitrite and acid), is a classic and highly efficient way to install an electrophilic nitroso group at this activated site. The subsequent reduction of the nitroso group to an amino group is readily achieved using a mild reducing agent like sodium hydrosulfite, which is selective and effective for this transformation under aqueous conditions. This pathway is analogous to the synthesis of other 5-aminouracil derivatives.[3]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 5-amino-6-thiouracil from thiobarbituric acid.

Detailed Experimental Protocol:

Step A: Synthesis of 5-Nitroso-thiobarbituric Acid

-

Suspend thiobarbituric acid (1.0 eq) in a suitable volume of water in a reaction vessel equipped with a magnetic stirrer.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the cold thiobarbituric acid suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

The resulting colored precipitate (typically pink or violet) is the 5-nitroso intermediate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of ethanol.

-

Dry the product under vacuum to a constant weight.

Step B: Synthesis of this compound

-

Add the dried 5-nitroso-thiobarbituric acid (1.0 eq) to a volume of water sufficient to create a stirrable slurry and heat the mixture to 70-80 °C with vigorous stirring.[3]

-

In a separate beaker, prepare a solution of sodium hydrosulfite (Na₂S₂O₄, approx. 2.5-3.0 eq) in warm water.

-

Add the sodium hydrosulfite solution in portions to the hot suspension of the nitroso compound over 15-20 minutes. The color of the reaction mixture should change, indicating the reduction is proceeding.

-

Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Filter the solid product, wash it sequentially with cold water and ethanol.

-

Dry the final product, this compound, in a vacuum oven at 90-100 °C.[3]

Strategy 2: De Novo Ring Construction via Cyclocondensation

This approach builds the pyrimidine ring from acyclic precursors in a one-pot reaction. It relies on the condensation of thiourea with a C3-dicarbonyl equivalent or a related active methylene compound. This strategy is highly convergent and aligns with the principles of green chemistry by often reducing the number of synthetic steps.

Causality Behind Experimental Choices: The core of this strategy is the Biginelli-type reaction or a related cyclocondensation.[4][5] The reaction typically requires an active methylene compound (e.g., ethyl cyanoacetate), an aldehyde, and thiourea. The base catalyst (e.g., sodium ethoxide, piperidine) serves multiple roles: it deprotonates the active methylene compound to form a potent nucleophile, and it facilitates the final cyclization and dehydration steps. The initial Knoevenagel condensation between the aldehyde and the active methylene compound creates an electrophilic α,β-unsaturated system, which is then attacked by thiourea in a Michael addition, followed by intramolecular cyclization and tautomerization to yield the stable pyrimidine ring.[4]

Reaction Pathway Diagram:

Caption: One-pot synthesis of a 2-mercaptopyrimidine core via three-component reaction.

Detailed Experimental Protocol (General Procedure): This protocol describes the synthesis of a related 6-amino-5-cyano-2-mercaptopyrimidine, which illustrates the core principle.[4][6]

-

To a round-bottom flask containing absolute ethanol (25 mL), add an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a catalyst such as phosphorus pentoxide or a few drops of piperidine.[4][6]

-

Stir the resulting mixture mechanically for approximately 10 minutes at room temperature to initiate the Knoevenagel condensation.

-

Add thiourea (10-20 mmol) to the reaction mixture.[4]

-

Heat the mixture to reflux using a water bath or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the filtered solid with water and then petroleum ether to remove any non-polar impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrimidine derivative.[4]

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Functionalization | Strategy 2: Cyclocondensation |

| Primary Precursors | Thiobarbituric Acid, Sodium Nitrite, Sodium Hydrosulfite | Aldehyde, Active Methylene Compound (e.g., Malononitrile), Thiourea |

| Key Advantages | - Utilizes a readily available, inexpensive starting material.- Well-documented and reliable chemistry.[3]- Avoids handling of highly toxic reagents like cyanides directly in some variations. | - Often a one-pot synthesis, improving efficiency.[1][4]- High atom economy.- Allows for easy diversification by varying the aldehyde and active methylene precursors. |

| Key Disadvantages | - Two distinct synthetic steps are required.- Use of potentially unstable reagents like nitrous acid and sodium hydrosulfite. | - May require optimization of catalyst and reaction conditions for different substrates.- Yields can be sensitive to the purity of reagents and solvents. |

| Ideal Application | Large-scale, process-oriented synthesis where precursor cost is a major driver. | Rapid library synthesis and lead optimization in a research and development setting. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways, each with distinct advantages. The functionalization of thiobarbituric acid offers a robust and economical route suitable for large-scale production. In contrast, the de novo construction via one-pot cyclocondensation provides a rapid and versatile method ideal for creating diverse molecular libraries for drug discovery programs. The selection of an optimal route will depend on the specific project goals, available resources, scale of the synthesis, and the desired level of structural diversity in the final products. Both strategies rely on fundamental and well-understood chemical transformations, ensuring their accessibility to a broad range of chemical research and development professionals.

References

[1] Smolecule. (2023, August 15). This compound. Available from:

[2] National Institutes of Health (NIH). (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from:

[7] PubMed. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Available from:

[8] Scirp.org. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Available from:

[9] National Institutes of Health (NIH). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Available from:

[10] Taylor & Francis Online. Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Available from:

[11] Google Patents. (US2724711A). Method for the manufacture of 6-mercaptopurine. Available from:

[4] Bentham Open. (2010, June 30). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available from:

[5] International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives. Available from:

[3] PrepChem.com. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available from:

[12] Benchchem. Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available from:

[6] ResearchGate. (2025, August 8). One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide. Available from:

Sources

- 1. Buy this compound | 34771-17-0 [smolecule.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benthamopen.com [benthamopen.com]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. US2724711A - Method for the manufacture of 6-mercaptopurine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Introduction

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known by its synonym 5-Amino-2-thiouracil, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its pyrimidine core, functionalized with both an amino and a thioxo group, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1]

The successful development and formulation of any biologically active compound are critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility being paramount. Solubility influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that while extensive research has been conducted on related pyrimidine and thiouracil derivatives, specific quantitative solubility data for this particular compound is not widely available in peer-reviewed literature. Therefore, this guide will focus on providing a robust qualitative solubility profile based on its structural features and the known properties of analogous compounds. Furthermore, we will present detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties provide the basis for understanding its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | [1] |

| Synonyms | 5-Amino-2-thiouracil | |

| Molecular Formula | C₄H₅N₃O₂S | [1] |

| Molecular Weight | 159.17 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | |

| pKa (estimated) | ~7.5 - 8.5 (for the N1-H proton) | Inferred from related compounds |

The solubility of this compound is governed by the interplay of its functional groups. The pyrimidine ring itself is aromatic and relatively nonpolar. However, the presence of two carbonyl groups, an amino group, and a thioamide group introduces significant polarity and the capacity for hydrogen bonding. The thioamide and amide protons are weakly acidic, while the amino group is weakly basic. This amphoteric nature suggests that the solubility of this compound will be highly dependent on the pH of the medium.

Qualitative Solubility Profile

Based on the physicochemical properties and the known behavior of similar compounds like thiouracil and aminouracil, the following qualitative solubility profile can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous (Acidic) | Dilute HCl (pH 1-3) | Low to Moderate | The amino group will be protonated (-NH₃⁺), increasing polarity and hydrogen bonding with water. However, the overall molecule may still have limited solubility. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Sparingly Soluble | In a neutral solution, the molecule will be predominantly in its neutral form, with limited solubility due to intermolecular forces in the crystal lattice. |

| Aqueous (Alkaline) | Dilute NaOH (pH 10-12) | Readily Soluble | The acidic thioamide proton (N1-H) will be deprotonated, forming a salt that is significantly more soluble in water. |

| Polar Protic | Ethanol, Methanol | Slightly Soluble | These solvents can act as both hydrogen bond donors and acceptors, allowing for some interaction with the solute. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule, disrupting the crystal lattice. |

| Nonpolar | Hexane, Toluene | Insoluble | The high polarity of the molecule makes it incompatible with nonpolar solvents. |

Factors Influencing Solubility

Effect of pH

The pH of the aqueous medium is the most critical factor influencing the solubility of this compound. The molecule possesses both an acidic proton (on the thioamide) and a basic site (the amino group). The equilibrium between the neutral, protonated, and deprotonated forms will dictate the overall solubility.

Sources

An In-depth Technical Guide on the Tautomeric Forms of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, more commonly known as 5-amino-2-thiouracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural complexity gives rise to a fascinating and crucial phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of 5-amino-2-thiouracil, delving into the intricate interplay of keto-enol and thione-thiol equilibria. We will examine the structural nuances of the predominant tautomers, the experimental and computational methodologies employed for their characterization, and the environmental factors that influence their relative stabilities. This in-depth analysis is designed to equip researchers and drug development professionals with the foundational knowledge required to understand and manipulate the tautomeric behavior of this important molecule for therapeutic advantage.

Introduction: The Significance of Tautomerism in 5-Amino-2-thiouracil

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a critical consideration in drug design and development, as different tautomers of a single molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, biological activity.[2] The ability of a molecule to exist in multiple tautomeric forms can profoundly impact its interaction with biological targets, such as enzymes and receptors.[3]

5-Amino-2-thiouracil, a derivative of uracil, possesses multiple sites for proton migration, leading to a rich tautomeric landscape. The primary tautomeric equilibria at play are the keto-enol and thione-thiol transformations.[2][4] Understanding the delicate balance between these forms is paramount for predicting the compound's behavior in physiological environments and for designing analogues with optimized therapeutic profiles.

The Tautomeric Landscape of 5-Amino-2-thiouracil

The potential for proton migration within the 5-amino-2-thiouracil scaffold gives rise to several possible tautomers. These can be broadly categorized into two main types of equilibria:

-

Keto-Enol Tautomerism: This involves the interconversion between a ketone (or amide in this case) and an enol form. In 5-amino-2-thiouracil, the carbonyl group at the C4 position can tautomerize to a hydroxyl group.[1][5]

-

Thione-Thiol Tautomerism: This equilibrium involves the interconversion between a thione (C=S) and a thiol (S-H) form. The thione group at the C2 position is a key participant in this process.[6][7][8]

The interplay of these equilibria results in a number of potential tautomeric structures. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these forms.[2] Generally, in the gas phase and in many solvents, the diketo-thione form is predicted to be the most stable.[8][9]

Below is a visual representation of the key tautomeric equilibria.

Caption: Key tautomeric equilibria of 5-amino-2-thiouracil.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough understanding of the tautomeric behavior of 5-amino-2-thiouracil.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the dominant tautomeric form in solution. Chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of a distinct N-H proton signal is indicative of the keto/thione form, while the appearance of an S-H or O-H signal would suggest the presence of thiol or enol tautomers, respectively.[10][11][12][13] The solvent used for NMR analysis can significantly influence the observed tautomeric equilibrium.[14]

-

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are distinct. The thione and keto forms typically exhibit different λmax values compared to their thiol and enol counterparts.[15][16][17] By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form in a given solvent can be identified.[16]

-

X-ray Crystallography: This technique provides definitive structural information in the solid state.[18][19] By determining the precise atomic positions and bond lengths, X-ray crystallography can unambiguously identify the tautomeric form present in the crystal lattice. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution.

Computational Modeling

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum chemical methods are invaluable for predicting the relative energies and stabilities of different tautomers.[2][9] Calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Self-Consistent Reaction Field (SCRF) theory.[9] These studies consistently indicate that the diketo-thione form is the most stable tautomer in the gas phase and in various solvents.[8][9] The stability order of other tautomers can be influenced by the level of theory and the dielectric constant of the solvent.[9]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be influenced by several factors:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[14][20][21] Polar protic solvents can form hydrogen bonds with the carbonyl and thione groups, potentially favoring the keto-thione form. Conversely, less polar solvents might favor the less polar enol or thiol forms.

-

Substitution Effects: The introduction of substituents on the pyrimidine ring can alter the electronic properties of the molecule and thereby shift the tautomeric equilibrium. The amino group at the 5-position in 5-amino-2-thiouracil, for example, influences the electron density distribution and can affect the relative stabilities of the tautomers compared to unsubstituted 2-thiouracil.[22][23]

-

Temperature: Temperature can influence the position of the equilibrium, although this effect is often less pronounced than solvent or substituent effects.

Synthesis and Applications

5-Amino-2-thiouracil and its derivatives are typically synthesized through the condensation of appropriate starting materials. For instance, derivatives have been prepared by the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives.[24] This class of compounds has shown promise in various therapeutic areas, including as anticancer agents.[24][25] The biological activity is intrinsically linked to the tautomeric form that interacts with the biological target.[2][3]

Experimental Protocols

General Procedure for Synthesis of 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives

This protocol is adapted from a known synthetic route.[24]

-

A solution of 6-amino-2-thiouracil (3.4 mmol) is prepared in glacial acetic acid (15 mL).

-

The appropriate aromatic aldehyde (1.5 mmol) is added to the solution.

-

The reaction mixture is heated under reflux for 4 hours.

-

After cooling, the mixture is diluted with water (10 mL).

-

The crude product precipitates and is collected by filtration.

-

The product is recrystallized from ethanol to yield the purified 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative.

Caption: General workflow for the synthesis of bis(6-amino-2-thiouracil) derivatives.

Protocol for NMR Spectroscopic Analysis of Tautomerism

-

Prepare a solution of 5-amino-2-thiouracil in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

Analyze the chemical shifts and coupling constants of the signals. Pay close attention to the presence and chemical shifts of exchangeable protons (NH, OH, SH).

-

Compare the experimental data with literature values and with predicted spectra from computational models to assign the dominant tautomeric form.

Quantitative Data Summary

| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Key Spectroscopic Features |

| Dioxo-thione | 0.00 (most stable)[9] | Distinct N-H proton signals in ¹H NMR. |

| 4-Hydroxy-2-thioxo | Higher in energy[9] | Appearance of an O-H signal in ¹H NMR. |

| 2-Mercapto-4-oxo | Higher in energy[9] | Appearance of an S-H signal in ¹H NMR. |

| 2-Mercapto-4-hydroxy | Highest in energy[9] | Appearance of both O-H and S-H signals. |

Note: Relative energies are highly dependent on the computational method and basis set used.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with profound implications for its chemical and biological properties. A comprehensive understanding of the factors governing the tautomeric equilibrium is essential for researchers in the fields of medicinal chemistry and drug development. The synergistic use of advanced spectroscopic techniques and high-level computational modeling provides a powerful platform for elucidating the tautomeric landscape of this and other related heterocyclic systems. This knowledge is critical for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

References

-

Yekeler, H. (2000). Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. Journal of Computer-Aided Molecular Design, 14(3), 243-250. [Link]

-

Mirzaei, M. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 2, 79-85. [Link]

-

Pillay, M., et al. (2021). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of Taibah University for Science, 15(1), 743-753. [Link]

-

Mirzaei, M. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. SciEng Publishing Group. [Link]

-

Kryzhevoi, N. V., et al. (2018). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 122(1), 245-253. [Link]

-

Vass, E., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of Chemical Physics, 162(17), 174303. [Link]

-

Leszczynski, J., & Lammertsma, K. (1995). 2,4-Dithiouracil tautomers: structures and energies. The Journal of Physical Chemistry, 99(14), 4649-4653. [Link]

-

Galván, I. F., et al. (2016). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry B, 120(43), 11138-11148. [Link]

-

Jayaram, P. N., et al. (2004). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 116(3), 143-152. [Link]

-

Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(16), 4983. [Link]

-

Errea, M. I., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(12), 803-810. [Link]

-

Galván, I. F., et al. (2016). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. ACS Publications. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(11), 1373-1380. [Link]

-

Kryzhevoi, N. V., et al. (2018). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 122(1), 245-253. [Link]

-

N'Guessan, A. D., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(3), 125-132. [Link]

-

Hans, A., et al. (2021). Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. Molecules, 26(21), 6438. [Link]

-

Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medicon Chemical and Petrochemical Research, 12(462). [Link]

-

Al-Badr, A. A. (2019). Thiouracil: Comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 44, 205-279. [Link]

-

Li, Y., et al. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications, 16, 1234. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-